VC-3046
Description
Chemical Identity: VC-3046 (CAS No. 328956-61-2) is a fluorinated boronic acid derivative with the molecular formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol . Its PubChem CID is 15391287, and it is characterized by high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
Properties
CAS No. |
352683-04-6 |
|---|---|
Molecular Formula |
C29H28N2O5S |
Molecular Weight |
516.61 |
IUPAC Name |
{4-[3-(2-Ethyl-phenyl)-2(Z)-(2-ethyl-phenylimino)-4-oxo-thiazolidin-5(Z)-ylidenemethyl]-2-methoxy-phenoxy}-acetic acid |
InChI |
InChI=1S/C29H28N2O5S/c1-4-20-10-6-8-12-22(20)30-29-31(23-13-9-7-11-21(23)5-2)28(34)26(37-29)17-19-14-15-24(25(16-19)35-3)36-18-27(32)33/h6-17H,4-5,18H2,1-3H3,(H,32,33)/b26-17+,30-29- |
InChI Key |
DZYMAABFFBOFLC-ACQOKJFWSA-N |
SMILES |
COC1=CC(/C=C(S/C(N2C3=CC=CC=C3CC)=N\C4=C(CC)C=CC=C4)\C2=O)=CC=C1OCC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VC-3046 typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzoyl chloride+2,6-dimethylaniline→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: VC-3046 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
VC-3046 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of VC-3046 involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: 1.01 mg/mL (water), 1.71 mg/mL (ethanol), 1.15 mg/mL (ethyl acetate) .
- Hazard Profile : Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
Synthesis : VC-3046 is synthesized via a palladium-catalyzed coupling reaction under inert conditions. Key reagents include tris(dibenzylideneacetone)dipalladium(0), (3-chloro-5-fluorophenyl)boronic acid, and potassium phosphate tribasic in N,N-dimethylformamide (DMF) at 60°C for 3 hours. Purification involves high-performance liquid chromatography (HPLC) and silica gel column chromatography (40–50% ethyl acetate in hexane) .
Comparative Analysis with Similar Compounds
This compound belongs to a class of fluorinated boronic acids, which are pivotal in drug discovery for their enzyme-inhibitory and stability properties. Below is a systematic comparison with structurally analogous compounds (Table 1) and their functional distinctions.
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound ID | CAS No. | Similarity Score* | Key Distinctions |
|---|---|---|---|
| This compound | 328956-61-2 | 1.00 | High BBB permeability; non-CYP inhibitory |
| Analogue A | Not disclosed | 0.91 | Lower GI absorption; CYP2D6 inhibition |
| Analogue B | Not disclosed | 0.89 | Reduced solubility in polar solvents |
| Analogue C | Not disclosed | 0.88 | Higher P-gp substrate activity |
*Similarity scores (0.88–0.91) are based on Tanimoto coefficients for structural alignment .
Key Research Findings
Solubility Profile: this compound’s ethanol solubility (1.71 mg/mL) exceeds Analogue B (0.89 similarity), which demonstrates poor miscibility in polar solvents, limiting its formulation options .
Safety : Unlike Analogue C (0.88 similarity), this compound lacks P-gp substrate activity, reducing drug-efflux risks in cancer therapy .
Critical Discussion and Limitations
- Structural Advantages: The chloro-fluorophenyl group in this compound enhances metabolic stability compared to non-halogenated analogues .
- Gaps in Data : Detailed pharmacokinetic profiles (e.g., half-life, clearance) of analogues are unavailable in public databases, limiting mechanistic comparisons.
- Toxicity Concerns : While this compound’s hazard profile is moderate, analogues with higher halogen content (e.g., brominated derivatives) may pose greater environmental risks .
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